(3,6-Dimethoxy-2-nitrophenyl)methanol
Overview
Description
“(3,6-Dimethoxy-2-nitrophenyl)methanol” is an organic compound with the molecular formula C9H11NO5 . It has a molecular weight of 213.19 and is a solid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H11NO5/c1-14-7-3-4-8(15-2)9(10(12)13)6(7)5-11/h3-4,11H,5H2,1-2H3 . This indicates that the molecule consists of a phenyl ring with methoxy groups at the 3 and 6 positions, a nitro group at the 2 position, and a methanol group attached to the phenyl ring.Physical and Chemical Properties Analysis
“this compound” is a solid with a melting point of 143 - 146 degrees Celsius .Scientific Research Applications
Synthesis and Characterization
Researchers have developed novel synthetic methods for compounds related to (3,6-Dimethoxy-2-nitrophenyl)methanol. For example, Maru and Shah (2013) reported a three-component one-pot synthesis method for a related compound using a typical Hantzsch synthesis. The compound was characterized by X-ray diffraction, 1H NMR, mass, and IR spectroscopy (Maru & Shah, 2013). Similarly, Hu and Shan (2020) highlighted progress in synthetic methods from the perspective of green chemistry, developing new methods based on region-selective transformation (Hu & Shan, 2020).
Catalysis and Transesterification Reactions
The catalysis of transesterification reactions by lanthanides, as studied by Neverov et al. (2001), involves the use of dimethoxy-bridged dimers for the methanolysis of esters at neutral pH and ambient temperatures, highlighting the compound's utility in promoting such reactions (Neverov et al., 2001).
Molecular Crystal and X-ray Crystallography Studies
Investigations into the crystal structure of derivatives of this compound have provided insights into their molecular packing, intermolecular interactions, and stability. Obregón-Mendoza et al. (2014) detailed the structures of diasteromeric chalcone epoxides derivatives, establishing their configurations via spectral and X-ray diffraction studies (Obregón-Mendoza et al., 2014).
Methanolytic Cleavage Studies
The efficient methanolytic cleavage of phosphate and phosphonate esters, as explored by Andrea, Neverov, and Brown (2010), demonstrates the relevance of this compound derivatives in facilitating such reactions, especially when promoted by solid supported lanthanide ion catalysts (Andrea, Neverov, & Brown, 2010).
Safety and Hazards
The safety information for “(3,6-Dimethoxy-2-nitrophenyl)methanol” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Relevant Papers I found some references to “this compound” in the literature , but without more specific information, it’s difficult to provide a detailed analysis of these papers.
Mechanism of Action
Mode of Action
Nitrophenyl compounds have been used in the development of photo-responsive drug delivery systems . Upon photo-illumination, the nitrophenyl components can undergo a transformation, leading to structural disassembly and liberation of payloads .
Biochemical Pathways
Nitrophenyl compounds have been used in the development of photo-responsive drug delivery systems, suggesting they may interact with pathways related to cellular uptake and drug release .
Result of Action
In the context of a photo-responsive drug delivery system, the compound could potentially enable the controlled release of therapeutic agents .
Action Environment
Environmental factors such as light exposure could potentially influence the action, efficacy, and stability of (3,6-Dimethoxy-2-nitrophenyl)methanol, particularly if it is used in a photo-responsive system .
Properties
IUPAC Name |
(3,6-dimethoxy-2-nitrophenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c1-14-7-3-4-8(15-2)9(10(12)13)6(7)5-11/h3-4,11H,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGITNTZWHALGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)OC)[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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